calcium;1H-naphthalen-1-ide

Description

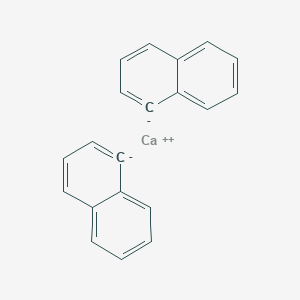

Calcium;1H-naphthalen-1-ide is an organometallic compound comprising a calcium cation (Ca²⁺) and the 1H-naphthalen-1-ide anion. The naphthalenide anion is derived from deprotonation of 1H-naphthalene, forming a conjugated aromatic system with enhanced reactivity due to electron delocalization. Such compounds are typically synthesized via alkali/alkaline earth metal reduction of polycyclic aromatic hydrocarbons (PAHs) in aprotic solvents. While direct literature on this specific compound is sparse, analogous naphthalenide salts (e.g., sodium naphthalenide) are well-documented as strong reducing agents in organic synthesis .

Properties

CAS No. |

37896-39-2 |

|---|---|

Molecular Formula |

C20H14Ca |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

calcium;1H-naphthalen-1-ide |

InChI |

InChI=1S/2C10H7.Ca/c2*1-2-6-10-8-4-3-7-9(10)5-1;/h2*1-7H;/q2*-1;+2 |

InChI Key |

QJXDNMYNTJANMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2[C-]=CC=CC2=C1.C1=CC=C2[C-]=CC=CC2=C1.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium;1H-naphthalen-1-ide typically involves the reaction of calcium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Ca+C10H8→Ca(C10H8)

The resulting product is a dark green solution, indicating the formation of the calcium naphthalenide complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Calcium;1H-naphthalen-1-ide undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a strong reducing agent, capable of reducing a wide range of organic and inorganic compounds.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the naphthalene radical anion acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, epoxides, and nitro compounds. The reactions are typically carried out in ethereal solvents like THF or DME under an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants used. For example, reduction of halides can yield hydrocarbons, while reduction of nitro compounds can produce amines .

Scientific Research Applications

Calcium;1H-naphthalen-1-ide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.

Biology: Its reducing properties are exploited in biochemical assays and studies involving redox reactions.

Mechanism of Action

The mechanism of action of calcium;1H-naphthalen-1-ide involves the transfer of electrons from the naphthalene radical anion to the target molecule. This electron transfer process reduces the target molecule while oxidizing the naphthalene radical anion back to naphthalene. The calcium ion stabilizes the radical anion, facilitating the reduction process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkali Metal Naphthalenides (e.g., Sodium Naphthalenide)

Sodium naphthalenide (Na⁺C₁₀H₇⁻) shares the naphthalenide anion but differs in cation charge and ionic radius. Sodium naphthalenide is widely used in Birch reductions and electron-transfer reactions due to its high solubility in tetrahydrofuran (THF). In contrast, calcium’s divalent charge likely reduces solubility in organic solvents, favoring coordination complexes or polymeric structures.

Phosphorus-Substituted Naphthalenide Derivatives

describes 3-[(benzyloxy)carbonyl]-4,9-dioxo-1-(triphenylphosphanylyl)-4,9-dihydro-1H-cyclopenta[b]naphthalen-1-ide , a phosphorus-containing naphthalenide derivative. Key distinctions include:

- Structural Complexity : The cyclopenta-fused naphthalene core introduces strain and electronic modulation, altering redox properties.

- Applications : Phosphorus substituents enable use in catalysis or materials science, whereas calcium naphthalenide may prioritize ionic conductivity or alloy formation.

- Spectral Data : The compound in exhibits distinct ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and a molecular formula (C₃₉H₂₇O₄P) reflecting its bulky substituents .

Naphthalene Sulfonic Acid Derivatives

Naphthalene-1-sulfonic acid ([85-47-2]) and its salts (e.g., sodium naphthalenesulfonate) differ fundamentally in electronic structure. Sulfonic acid groups (–SO₃H) introduce strong acidity and water solubility, contrasting with the basic, reducing nature of naphthalenides. Industrial applications of sulfonates (e.g., surfactants, dyes) diverge from the synthetic utility of naphthalenides in redox chemistry .

Comparative Data Table

Research Findings and Limitations

- Synthesis Challenges: Calcium naphthalenide’s synthesis may require stringent anhydrous conditions to prevent hydrolysis, analogous to other moisture-sensitive organocalcium compounds.

- Reactivity Profile : Compared to sodium naphthalenide, calcium’s higher charge density may favor single-electron transfers over two-electron processes, though experimental validation is needed.

- Gaps in Literature : Direct studies on this compound are absent in the provided evidence. Most insights are extrapolated from sodium/potassium analogs or structurally related PAH-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.